Ethyl 2-oxoindoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMGWMROASQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Ethyl 2 Oxoindoline 4 Carboxylate
Ethyl 2-oxoindoline-4-carboxylate is a solid organic compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ chemsynthesis.com |
| Molecular Weight | 205.213 g/mol chemsynthesis.com |
| Appearance | Solid |
| InChIKey | UXRMGWMROASQRU-XWKXFZRBCD chemsynthesis.com |
| SMILES | CCOC(=O)C1=C2CC(=O)NC2=CC=C1 chemsynthesis.com |
Note: Specific data on melting point and boiling point are not consistently available in the searched literature.
Synthesis of Ethyl 2 Oxoindoline 4 Carboxylate
The synthesis of ethyl 2-oxoindoline-4-carboxylate can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted precursors. While specific, detailed synthetic procedures for this compound were not extensively detailed in the search results, general methods for the synthesis of related oxindole (B195798) and indole (B1671886) carboxylates provide insight into potential pathways. These can include:
Reductive cyclization: This method is used for preparing indole-2-carboxylates and involves the cyclization of compounds like ethyl o-nitrophenylpyruvate in the presence of a reducing agent. orgsyn.org
Fischer indole synthesis: This classic method can be adapted to produce indole and oxindole derivatives from phenylhydrazones. orgsyn.org
Carbonylative synthesis: Modern methods include metal-catalyzed carbonylation reactions of substituted anilines or nitroaromatics to form the indole or oxindole ring system. beilstein-journals.org
Catalysis in the Synthesis and Transformation of Ethyl 2 Oxoindoline 4 Carboxylate Analogs
Asymmetric Catalysis for Enantioselective Oxindoline Synthesis
The creation of stereocenters with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. Asymmetric catalysis offers a powerful tool to achieve this goal in the synthesis of oxindoline derivatives.
The efficacy of many asymmetric catalytic reactions hinges on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. nih.gov The development of C2-symmetric ligands, such as semicorrins and bisoxazolines, has been a significant breakthrough in this field. scispace.com These ligands, when complexed with metal catalysts, create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. nih.govscispace.com
Bisoxazoline ligands, in particular, are versatile and can be readily synthesized from amino alcohols, allowing for structural modifications to fine-tune their catalytic activity for specific reactions. nih.gov For instance, C2-symmetric bis(oxazoline) ligands complexed with copper(II) have demonstrated high efficiency in enantioselective cyclopropanation reactions. nih.gov The modular nature of these ligands, such as the phosphinooxazoline (PHOX) ligands, allows for the optimization of their structure to achieve high regio- and enantioselectivities in reactions like palladium-catalyzed allylic substitutions. chimia.ch The combination of a phosphorus and a nitrogen atom in P,N-ligands creates a unique electronic environment that can effectively discriminate between the two ends of an allylic system. scispace.com
The strategic design of these chiral ligands has been instrumental in advancing the enantioselective synthesis of complex molecules, including those with the oxindole (B195798) scaffold.
Phase-transfer catalysis (PTC) has emerged as a practical and operationally simple method for the enantioselective alkylation of 2-oxindoles. nih.govbeilstein-journals.org This technique is particularly well-suited for reactions involving charged intermediates, such as enolates derived from the oxindole core. nih.govbeilstein-journals.org
Recent advancements have focused on the design of bifunctional phase-transfer catalysts, often derived from cinchona alkaloids like quinine. nih.govnih.gov These catalysts possess a quaternary ammonium (B1175870) salt moiety for phase transfer and a hydrogen-bond donating group, such as a urea (B33335) or squaramide, to interact with and orient the substrate. nih.govnih.gov Notably, urea-based catalysts have shown superior performance over squaramide derivatives in certain applications. nih.gov
A significant development in this area is the execution of enantioselective SN2 alkylations of N-protected 3-ester-substituted 2-oxindoles under base-free conditions. nih.govnih.gov This approach simplifies the reaction setup and can lead to high levels of enantiocontrol, with enantiomeric excesses (ee) up to 90% being achieved. nih.govnih.gov The choice of protecting group on the oxindole nitrogen and the electronic and steric properties of both the nucleophile and electrophile play a crucial role in the reaction's outcome. nih.gov For instance, the use of a novel SF5-containing chiral cation phase-transfer catalyst has enabled the enantioselective synthesis of spiro-3,2′-azetidine oxindoles with excellent enantiomeric ratios (up to 2:98 er). acs.org
Table 1: Examples of Phase-Transfer Catalyzed Reactions in Oxindoline Synthesis
| Catalyst Type | Substrate | Reaction Type | Enantioselectivity | Reference |
| Quinine-derived quaternary ammonium salt (urea-based) | N-Protected 3-ester-substituted 2-oxindole | SN2 Alkylation | Up to 90% ee | nih.govnih.gov |
| SF5-containing chiral cation | N-Protected 3-chloroalkyl-substituted oxindole | Intramolecular C-C bond formation | Up to 2:98 er | acs.org |
This table is based on data from the text and is for illustrative purposes.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy for the asymmetric synthesis of complex heterocyclic structures. acs.org This approach avoids the use of metals and often operates under mild conditions with high stereoselectivity. acs.org
In the context of oxindole synthesis, organocatalysts have been successfully employed in cascade reactions to construct multiple stereocenters in a single operation. For example, a sequential organocatalytic Michael-domino Michael/aldol reaction has been developed for the synthesis of spiro-polycyclic oxindoles. acs.org This reaction, starting from cyclohexanone, nitrostyrenes, and 3-alkylideneoxindoles, can generate products with five contiguous stereogenic centers, including two tetrasubstituted carbons, with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 92% ee). acs.org
Chiral phosphoric acids have also emerged as highly effective bifunctional organocatalysts. nih.govresearchgate.net They can promote cascade sequences involving nucleophilic additions and dehydrations to construct complex molecular architectures. nih.govresearchgate.net For instance, a chiral phosphoric acid has been used to catalyze a [4 + 1] annulation reaction to synthesize N-N atropisomeric isoindolinones bearing both axial and central chirality with high diastereo- and enantioselectivity. nih.gov
Furthermore, organocatalytic addition reactions of monothiomalonates to ortho-bromo nitrostyrenes have been utilized as a key step in the stereoselective synthesis of indolin-3-yl acetates, which can be seen as reduced analogs of oxindoles. nih.gov
Transition Metal-Catalyzed Reactions
Transition metals, particularly palladium and copper, play a crucial role in the synthesis and functionalization of the oxindole core structure. These metals catalyze a wide range of reactions that enable the formation of key carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are indispensable tools in modern organic synthesis. nih.gov The development of Pd-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists construct complex molecules. nobelprize.org These reactions, such as the Suzuki and Negishi couplings, involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium(0) catalyst. nobelprize.org
A key step in many palladium-catalyzed cycles is the oxidative addition of an organic halide to a Pd(0) species to form an organopalladium(II) intermediate. nobelprize.org More recently, the direct activation of C-H bonds has emerged as a powerful alternative to the use of pre-functionalized starting materials. nih.gov Pd(II)-catalyzed C-H activation/C-C cross-coupling reactions provide a more atom-economical route to functionalized aromatic and heterocyclic compounds. nih.gov However, a challenge in these reactions is that Pd(II) species can react preferentially with the organometallic reagent rather than the intended C-H bond. nih.gov
In the synthesis of oxindole analogs, palladium catalysis has been employed for intramolecular cyclizations. For example, a one-pot reaction using a Pd(OAc)2 catalyst can promote sequential C-N and C-C bond-forming steps to generate oxindole isomers. nih.gov The continual development of new ligands and precatalysts has led to more reliable and versatile protocols for these transformations. nih.gov
Table 2: Key Features of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Mechanistic Step | Reference |
| Suzuki Coupling | Organoboron reagent + Organic halide | Transmetalation from boron to palladium | nobelprize.org |
| Negishi Coupling | Organozinc reagent + Organic halide | Transmetalation from zinc to palladium | nobelprize.org |
| Heck Coupling | Alkene + Organic halide | Carbopalladation of the alkene | nobelprize.org |
| C-H Activation/Coupling | Unactivated C-H bond + Organometallic reagent | C-H activation by Pd(II) | nih.gov |
This table is based on data from the text and is for illustrative purposes.
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of oxindole derivatives. Copper catalysts can promote a variety of transformations, including domino reactions and cyclizations. researchgate.netmdpi.com
One notable application is the copper-catalyzed domino synthesis of spiropyrazoline oxindoles. researchgate.net This one-pot process involves the condensation of an indolin-2-one with a phenylhydrazine (B124118) derivative, followed by a copper-catalyzed cyclization, to afford diversely functionalized spiro compounds in good to excellent yields. researchgate.net Copper(II) chloride (CuCl2) has been shown to be an effective Lewis acid catalyst for this transformation. researchgate.net
Copper catalysis is also effective in dual cyclization reactions for the synthesis of quinindolines, which are structurally related to oxindoles. mdpi.comnih.gov This process can involve the formation of an oxindole-related intermediate, with the copper species facilitating a subsequent intramolecular SNAr reaction. mdpi.com Furthermore, a unified copper-catalyzed selective single-electron transfer strategy has been developed for the synthesis of 3-functionalized oxindoles, using air as the terminal oxidant. acs.org This method provides access to 3-hydroxyl-, 3-alkoxyl-, and 3-hydrogenous-2-oxindoles through a common 3-radical-2-hydroxyl indoline (B122111) intermediate. acs.org Visible light has also been used in conjunction with copper catalysis for the oxidative cyclization of substituted o-aminophenylacetylenes to generate quinoline (B57606) and indole (B1671886) derivatives. rsc.org
Other Metal-Mediated Transformations
Beyond the well-established palladium and copper-catalyzed reactions, a variety of other metals have demonstrated utility in the synthesis and transformation of oxindole derivatives, including analogs of ethyl 2-oxoindoline-4-carboxylate. These alternative metal-mediated transformations offer unique reactivity profiles and can provide access to novel structural motifs.
For instance, nickel-catalyzed reactions have emerged as a powerful tool in C-H bond functionalization and cyclization reactions to form oxindoles. A notable example is the Ni-catalyzed cascade cyclization of N-acrylamides with unactivated alkyl bromides, which allows for the synthesis of various 3,3-disubstituted oxindoles. researchgate.net This method is significant for its ability to construct the all-carbon quaternary center at the C3-position, a common feature in many biologically active oxindole natural products and synthetic compounds. researchgate.net The catalytic cycle of such reactions often involves oxidative addition of the alkyl bromide to a Ni(0) species, followed by migratory insertion of the acrylamide (B121943) and reductive elimination to furnish the oxindole product.
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Nickel | Cascade Cyclization | N-acrylamides, alkyl bromides | 3,3-disubstituted oxindoles | Constructs C3-quaternary centers. researchgate.net |
| Palladium | Chlorocarbamoylation | Alkynes, carbamoyl (B1232498) chlorides | Z-selective oxindoles | Involves a possible palladium(IV) intermediate. rsc.org |
| Iron | Carbonylation | N-arylacrylamides, aldehydes | Functionalized oxindoles | Utilizes an inexpensive and abundant metal catalyst. rsc.org |
Palladium catalysis, while extensively discussed previously, continues to evolve with new applications. For example, a PdCl₂L₂ catalyst can achieve the chlorination of an alkyne via a chloropalladation reaction. rsc.org Subsequent cyclization with a carbamoyl chloride can lead to the formation of oxindoles, potentially through a palladium(IV) intermediate. rsc.org This method provides a pathway to Z-selective oxindoles. rsc.org
Furthermore, iron-catalyzed reactions present a more economical and environmentally friendly alternative for oxindole synthesis. An effective method for the synthesis of functionalized oxindoles involves the carbonylation of N-arylacrylamides with aldehydes, using FeCl₃ as the catalyst and tert-butyl hydroperoxide as the oxidant. rsc.org This approach highlights the potential of earth-abundant metals in promoting synthetically valuable transformations.
Biocatalysis and Enzyme-Mediated Transformations in Oxindole Chemistry
Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of complex pharmaceutical intermediates, offering exceptional selectivity under mild reaction conditions. nih.gov In the realm of oxindole chemistry, enzymes are increasingly being explored for their ability to catalyze specific transformations, leading to the efficient production of chiral oxindole derivatives.
Heme enzymes, for instance, are known to be responsible for the conversion of indoles to oxindoles in biological systems. nih.gov These enzymes are believed to operate through a compound-I active oxidant. nih.gov Inspired by this, synthetic heme-like complexes have been developed that can effectively monooxygenate a variety of indoles to their corresponding 2-oxindole products. nih.gov Mechanistic studies suggest that these reactions proceed through an initial rate-limiting epoxidation of the indole ring, followed by a rearrangement to yield the 2-oxindole. nih.gov This bio-inspired approach holds promise for the development of selective and sustainable methods for oxindole synthesis. nih.gov
| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Heme Enzymes (and mimics) | Monooxygenation | Indoles | 2-Oxindoles | Proceeds via an epoxide intermediate. nih.gov |
| Lipases | Kinetic Resolution | Racemic alcohols/esters | Enantiopure alcohols/esters | High regioselectivity and enantioselectivity. nih.govillinois.edu |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oxidative Cleavage | L-Tryptophan | N-formylkynurenine | Inhibited by some oxindole derivatives. nih.gov |
| DUF3328 Enzyme CctR | Hydroxylation | Fungal natural products | Hydroxylated products | Copper- and oxygen-dependent C(sp³)–H hydroxylation. acs.org |
Lipases are another class of enzymes that have found application in oxindole chemistry, particularly in the kinetic resolution of racemic mixtures. nih.govillinois.edu Their high regioselectivity and enantioselectivity make them well-suited for separating enantiomers of chiral building blocks that can be used in the synthesis of complex oxindole-containing molecules. nih.gov
Furthermore, enzymes involved in metabolic pathways can be targets for oxindole-based inhibitors. For example, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the oxidative cleavage of L-tryptophan, is a therapeutic target in cancer and other diseases. nih.gov Several 3-substituted oxindole derivatives have been synthesized and shown to be moderate inhibitors of the human IDO1 enzyme. nih.gov Understanding these enzyme-inhibitor interactions is crucial for the design of new therapeutic agents.
The discovery and characterization of novel enzymes continue to expand the biocatalytic toolbox. For instance, the DUF3328 enzyme CctR has been shown to catalyze copper- and oxygen-dependent C(sp³)–H hydroxylation in the biosynthesis of fungal natural products, a reaction type that could potentially be harnessed for the functionalization of oxindole scaffolds. acs.org
Heterogeneous Catalysis and Nanomaterial-Based Catalysts for Oxindoline Reactions
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable and cost-effective chemical processes. vivekanandcollege.ac.in In the context of oxindole synthesis, various solid-supported catalysts and nanomaterials have been developed and shown to be highly effective.
Nanomaterial-based catalysts, in particular, have garnered considerable attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity. wikipedia.org These catalysts can be composed of metal nanoparticles, metal oxides, or carbon-based materials like graphene oxide. wikipedia.orgresearchgate.net
A notable example is the use of graphene oxide nanosheets as a solid acid catalyst for the Friedel-Crafts type 3-indolylation of isatins with indole derivatives. researchgate.net This reaction, conducted in water as a green solvent, proceeds with high efficiency to yield diindolyl-oxindole derivatives. researchgate.net The catalyst can be easily recovered and reused without a significant loss of activity.
| Catalyst | Reaction Type | Substrates | Product | Key Advantages |
|---|---|---|---|---|
| Graphene Oxide Nanosheets | Friedel-Crafts Indolylation | Isatins, Indoles | Diindolyl-oxindoles | Reusable, green solvent (water). researchgate.net |
| Fe₃O₄ Magnetic Nanoparticles | Condensation | Isatins, 2-Methylpyridines | 3-Azaaryl-3-hydroxyindolin-2-ones | Magnetically separable and recyclable. tsijournals.com |
| Montmorillonite K-10 | Condensation | 2-Aminoacetophenone, Ethylacetoacetate | Ethyl-2,4-dimethylquinoline-3-carboxylate | Microwave-assisted, high yield, short reaction time. jetir.org |
| Nickel Nanoparticles (Unsupported or Silica-supported) | Various, e.g., Condensation | Dicarbonyl compounds, isatins, malononitrile | Oxindole derivatives | Inexpensive, ecofriendly, facile to prepare. researchgate.net |
Magnetic nanoparticles (MNPs) offer another elegant solution for catalyst separation. For instance, Fe₃O₄ magnetic nanoparticles have been successfully employed as a recyclable catalyst for the reaction of isatins with 2-methylpyridines to produce 3-azaaryl-3-hydroxyindolin-2-ones. tsijournals.com The catalyst can be easily removed from the reaction mixture using an external magnetic field. tsijournals.com To enhance their stability and catalytic efficiency, these MNPs can be coated with a silica (B1680970) layer and further functionalized. vivekanandcollege.ac.in
Clay-based catalysts, such as Montmorillonite K-10, have also proven effective in the synthesis of related heterocyclic structures. For example, the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate has been achieved in high yield and with a short reaction time under microwave irradiation using Montmorillonite K-10 in a dry media. jetir.org
Unsupported and silica-supported nickel nanoparticles are also gaining prominence as inexpensive and environmentally friendly catalysts for various organic transformations, including the synthesis of oxindole derivatives from dicarbonyl compounds, isatins, and malononitrile. researchgate.net
Computational Catalysis in Reaction Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of catalytic processes in oxindole chemistry. researchgate.netrsc.org These theoretical studies provide valuable insights into the electronic and structural properties of reactants, intermediates, transition states, and products, which can guide the rational design of more efficient and selective catalysts. researchgate.net
DFT calculations have been employed to elucidate the mechanism and regioselectivity of complex reactions, such as the 1,3-dipolar cycloaddition reactions to form spirooxindoles. rsc.org By calculating the energies of different reaction pathways, researchers can predict which regioisomer is more likely to be formed, a prediction that can then be verified experimentally. rsc.org For example, in the reaction of azomethine ylides with (E)-2-oxoindolin-3-ylideneacetyl sultam, DFT calculations at the M06-2X/6-31G(d,p) level in methanol (B129727) helped to explain the observed differences in regioselectivity when different amino acids were used to generate the ylide. rsc.org
| Computational Method | Application | System Studied | Key Insights |
|---|---|---|---|
| DFT (M06-2X/6-31G(d,p)) | Mechanism and Regioselectivity | 1,3-Dipolar Cycloaddition for Spirooxindoles | Explained the influence of amino acids on regioselectivity. rsc.org |
| DFT | Reaction Mechanism | Cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | Revealed the role of acetic acid in lowering the activation energy. researchgate.net |
| DFT | Electronic and Structural Parameters | Antitumor active spiro-oxindoles | Correlated calculated parameters with observed biological activity. researchgate.net |
| Molecular Docking and DFT | Drug Design | Oxindole derivatives as VEGFR-2 inhibitors | Identified promising candidates and confirmed their chemical stability. nih.gov |
In another study, DFT calculations were used to investigate the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a 3-methyloxindole-3-carboxylate derivative. researchgate.net The calculations revealed that an acetic acid-assisted protonation of the carbonyl oxygen significantly lowers the activation Gibbs free energy compared to a methanol-assisted pathway, explaining the experimental observation that the reaction concentration plays a crucial role. researchgate.net
Furthermore, computational methods are used to correlate the structural and electronic properties of synthesized oxindole derivatives with their biological activities. researchgate.net Molecular electrostatic potential (MEPS) maps, for example, can help to identify the reactive sites of a molecule. researchgate.net In the development of novel anticancer agents, DFT calculations have been used to determine the electronic and structural parameters of spiro-oxindole compounds, which were then correlated with their cytotoxic activity. researchgate.net
Molecular docking studies, often combined with DFT calculations, are also instrumental in drug design. nih.gov For instance, in the search for novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a library of designed oxindole derivatives was screened using molecular docking to identify compounds with high binding affinity. nih.gov Subsequent DFT calculations on the most promising candidates confirmed their chemical stability. nih.gov
Spectroscopic and Structural Characterization Methodologies for Ethyl 2 Oxoindoline 4 Carboxylate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like Ethyl 2-oxoindoline-4-carboxylate. This method probes the transitions of electrons from lower energy ground states to higher energy excited states upon the absorption of UV or visible light. The resulting spectrum provides valuable insights into the molecule's conjugated systems.
The UV-Vis spectrum of this compound is primarily defined by its bicyclic oxoindoline core, which contains a benzene (B151609) ring fused to a pyrrolidinone ring, along with a carbonyl group (C=O) and an ester functional group. This arrangement creates a conjugated system of delocalized π-electrons. The absorption of UV radiation excites these electrons, leading to specific types of electronic transitions.
The most significant transitions for this molecule are π → π* and n → π*. youtube.comtruman.edu
π → π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of compounds with double bonds and conjugated systems, such as the aromatic ring and the C=O group in the oxoindoline structure. These transitions are typically of high intensity (large molar absorptivity, ε > 1000 L·mol⁻¹·cm⁻¹) and occur in the near UV region. truman.edu The extensive conjugation in the oxoindoline system stabilizes the π* orbital, shifting the absorption to longer wavelengths. truman.edu
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the carbonyl group, to an antibonding π* orbital. libretexts.orgslideshare.net These transitions are generally of much lower intensity (ε < 1000 L·mol⁻¹·cm⁻¹) compared to π → π* transitions and are sensitive to solvent polarity. truman.edulibretexts.org
Theoretical studies on structurally similar compounds, such as 1,4-dihydro-4-oxoquinoline derivatives, confirm that the lowest energy transitions are typically π→π* in character, involving electron transfer across the conjugated core. stuba.sk The shape and position of the absorption bands in the experimental spectrum are in good accordance with these theoretical models. stuba.sk Analysis of the UV-Vis spectrum allows for a comprehensive understanding of the electronic properties and conjugation within the this compound molecule.
Table 1: Typical Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Typical Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Structural Features |
| π → π | Bonding π to Antibonding π | 180-400 | Strong (>1000 L·mol⁻¹·cm⁻¹) | Aromatic ring, C=C and C=O double bonds |
| n → π | Non-bonding n to Antibonding π | 200-700 | Weak to Moderate (10-1000 L·mol⁻¹·cm⁻¹) | Carbonyl group (C=O) |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Studies on related, complex spiro-oxindole derivatives, such as ethyl-2ʹ-amino-5ʹ-cyano-6ʹ-(1H-indole-3yl)-2-oxospiro[indoline-3,4ʹ-pyran]-3ʹ-carboxylate (EACIOIPC), provide a model for the thermal behavior that can be expected for this compound. The thermal decomposition of such compounds often occurs in multiple, distinct stages. researchgate.net
For the related spiro-oxindole derivative EACIOIPC, TGA curves recorded in a dynamic nitrogen atmosphere show a three-stage decomposition process. researchgate.net The analysis reveals the temperatures at which degradation begins and the percentage of mass lost at each step, indicating the formation of intermediate compounds of varying stability. researchgate.net
First Stage: Decomposition starts at approximately 483 K and concludes at 563 K, with a significant mass loss of 47.0%. researchgate.net
Second Stage: This stage occurs between 653 K and 773 K, corresponding to a mass loss of 10.09%. researchgate.net
Third Stage: The final decomposition stage takes place from 773 K to 1113 K, with a mass loss of 17.38%. researchgate.net
The kinetic parameters of the decomposition process, such as the activation energy (Ea), can be calculated using model-free isoconversional methods like Friedman, Kissinger-Akahira-Sunose (KAS), and Flynn-Wall-Ozawa (FWO). For the first and most significant decomposition stage of EACIOIPC, the activation energy was determined to be high, indicating a stable compound. The Ea values obtained by different methods were in close agreement, for instance: 275.58 ± 0.28 kJ/mol (KAS) and 270.96 ± 0.08 kJ/mol (FWO). researchgate.net A higher activation energy in the later stages suggests that the intermediates formed are more thermally stable and their decomposition is slower. researchgate.net This detailed analysis is crucial for understanding the compound's stability under thermal stress.
Table 2: Thermal Decomposition Stages of a Related Spiro-Oxindole Derivative (EACIOIPC) from TGA
| Decomposition Stage | Start Temperature (K) | End Temperature (K) | Mass Loss (%) |
| Stage I | 483 | 563 | 47.0 |
| Stage II | 653 | 773 | 10.09 |
| Stage III | 773 | 1113 | 17.38 |
Data derived from the thermal analysis of ethyl-2ʹ-amino-5ʹ-cyano-6ʹ-(1H-indole-3yl)-2-oxospiro[indoline-3,4ʹ-pyran]-3ʹ-carboxylate. researchgate.net
Theoretical and Computational Chemistry Studies on Ethyl 2 Oxoindoline 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution and reactivity. For the oxindole (B195798) framework, such calculations are crucial for understanding its role as a versatile scaffold in medicinal chemistry. researchgate.net
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic systems like Ethyl 2-oxoindoline-4-carboxylate. researchgate.net DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors.
Key ground state properties that can be determined using DFT include:
Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. For related indole (B1671886) derivatives, DFT has been used to compare calculated structures with those determined by X-ray crystallography, often showing excellent agreement. tandfonline.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scilit.com Studies on similar heterocyclic systems demonstrate that substituents on the ring can significantly affect these orbital energies. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on the molecule's surface. tandfonline.com These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For a molecule like this compound, the carbonyl oxygens would be expected to be electron-rich (red/yellow), while the N-H proton would be electron-deficient (blue).
Table 1: Predicted Key Regions from a Hypothetical MEP Map for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen (Lactam) | Highly Negative (Electron-Rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Carbonyl Oxygen (Ester) | Highly Negative (Electron-Rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Amide Proton (N-H) | Highly Positive (Electron-Deficient) | Site for nucleophilic attack, hydrogen bond donor |
| Aromatic Ring | Moderately Negative (π-electron cloud) | Can participate in π-stacking interactions |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov It can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis) orbitals, helping to explain the molecule's stability and bonding characteristics.
Ab Initio Methods for Electronic Structure Investigations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF result to incorporate electron correlation, providing more accurate results, albeit at a higher computational cost. wikipedia.orgnih.gov
In studies of related molecules like indole-2-carboxylic acid, both DFT and ab initio methods have been used to calculate molecular structures and properties. nih.gov Comparing results from different levels of theory (e.g., HF, MP2, and DFT) helps to validate the computational findings and provides a more comprehensive understanding of the molecule's electronic structure. nih.gov These methods are fundamental for establishing a theoretical benchmark for the molecule's properties.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and how it interacts with its environment. Molecular modeling and dynamics simulations are powerful techniques for exploring these aspects.
Conformational analysis of this compound would involve identifying all possible low-energy structures (conformers) that arise from rotation around single bonds, such as the C-C bond connecting the ester group to the oxindole ring. researchgate.net The relative energies of these conformers determine their population at a given temperature. Such studies on related quinolone carboxylates have revealed that the orientation of the ethyl ester group can lead to multiple stable conformers with small energy differences. researchgate.net
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. youtube.com An MD simulation of this compound, either in a vacuum or in a solvent, would show how the molecule vibrates, rotates, and changes its conformation over time. These simulations are essential for:
Assessing Conformational Stability: Validating that the minimum energy structures found through conformational searches are stable over time. nih.gov
Studying Intermolecular Interactions: Simulating the molecule in a solvent like water or DMSO allows for the detailed analysis of solute-solvent interactions, such as hydrogen bonding between the N-H or C=O groups and solvent molecules. stuba.sk
Analyzing Crystal Packing: Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be applied to computational models to quantify and visualize intermolecular contacts (like H···H, O···H, C···H) that govern how molecules pack together in the solid state. nuph.edu.uanih.gov
Prediction and Validation of Spectroscopic Properties
Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structure.
NMR Chemical Shift Prediction (Gauge-Invariant Atomic Orbital Method)
The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors and predicting NMR chemical shifts (¹H and ¹³C). imist.manih.gov By calculating the theoretical chemical shifts for a proposed structure and comparing them to experimental data, one can confirm structural assignments. researchgate.net
For this compound, the GIAO method would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions allows for unambiguous assignment of peaks in the experimental NMR spectra.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Environment | Predicted Chemical Shift (ppm) |
| N-H | Amide | ~8.0 - 9.0 |
| Ar-H (H5) | Aromatic, adjacent to ester | ~7.5 - 7.8 |
| Ar-H (H6, H7) | Aromatic | ~7.0 - 7.4 |
| CH₂ (Ester) | Methylene, adjacent to O | ~4.2 - 4.4 |
| CH₂ (Ring) | Methylene, benzylic | ~3.5 - 3.7 |
| CH₃ (Ester) | Methyl | ~1.2 - 1.4 |
Vibrational Frequency Analysis for IR Spectral Interpretation
Theoretical vibrational frequency analysis is a standard computational output that is used to interpret experimental infrared (IR) and Raman spectra. nih.gov The calculation, performed at the same level of theory as the geometry optimization (e.g., DFT), yields the frequencies and intensities of the fundamental vibrational modes of the molecule. wiley.com
Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. mdpi.com This information is invaluable for assigning the absorption bands in an experimental IR spectrum to specific functional groups. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other approximations in the computational model.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Lactam Amide | ~3200 - 3400 |
| C-H Stretch | Aromatic | ~3000 - 3100 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | ~2850 - 2980 |
| C=O Stretch | Lactam Carbonyl | ~1700 - 1720 |
| C=O Stretch | Ester Carbonyl | ~1725 - 1745 |
| C=C Stretch | Aromatic Ring | ~1450 - 1600 |
| C-O Stretch | Ester | ~1100 - 1300 |
Electronic Transition Prediction (TD-DFT) and HOMO-LUMO Analysis
The electronic properties of a molecule are fundamental to its reactivity and its interaction with light. Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital.
For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimentally measured UV-Vis spectra in various solvents to validate the computational model.
A critical aspect of understanding electronic transitions is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
In computational studies of related 2-oxoindoline derivatives, the HOMO and LUMO are often found to be distributed across the aromatic and heterocyclic ring systems. For this compound, the HOMO would likely be localized on the electron-rich oxindole ring, while the LUMO may have significant contributions from the carbonyl and carboxylate groups. The HOMO-LUMO gap would influence the molecule's potential as, for example, a component in organic electronic devices.
Below is an illustrative table of how HOMO-LUMO energy data for this compound and related compounds might be presented.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.25 | -1.80 | 4.45 |
| 2-Oxoindoline | -6.10 | -1.55 | 4.55 |
| Ethyl 4-nitro-2-oxoindoline-4-carboxylate | -6.80 | -2.50 | 4.30 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information generated from HOMO-LUMO analysis.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical methods can be employed to understand its synthesis and subsequent transformations.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the geometry of this fleeting species is a primary goal of computational reaction mechanism studies. Various algorithms are used to search for the transition state structure connecting reactants and products on the potential energy surface.
Once a transition state is located and confirmed (by the presence of a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. For instance, in a reaction involving the modification of the ester group or addition to the oxindole ring of this compound, IRC calculations would trace the bond-forming and bond-breaking processes.
Energy Barriers and Reaction Rate Prediction
The energy difference between the reactants and the transition state is the activation energy or energy barrier of a reaction. This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational methods like DFT can provide accurate estimates of these energy barriers.
For example, in a proposed synthesis or reaction of this compound, the energy barriers for different potential pathways can be calculated to predict which route is more favorable. A study on a Nef-type rearrangement in a related system showed that the energy barrier for a key step was 178.4 kJ mol⁻¹. This kind of quantitative data is crucial for optimizing reaction conditions.
The following table illustrates how energy barrier data for a hypothetical reaction of this compound could be presented.
| Reaction Step | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Complex Energy (kJ/mol) | Activation Energy (kJ/mol) |
| Step 1: Nucleophilic Addition | 0 | 55.2 | -20.5 | 55.2 |
| Step 2: Ring Closure | -20.5 | 30.1 | -85.3 | 50.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Solvent Effects in Computational Chemistry (e.g., Polarizable Continuum Model)
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvent effects. One of the most common approaches is the Polarizable Continuum Model (PCM).
In the PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This model is effective at capturing the bulk electrostatic interactions between the solute and the solvent. For a polar molecule like this compound, with its carbonyl and ester functionalities, solvent effects are expected to be significant.
For example, when calculating the electronic transitions using TD-DFT, including a solvent model like PCM is crucial for achieving good agreement with experimental UV-Vis spectra measured in solution. Similarly, the energy barriers of a reaction can be substantially different in a polar solvent compared to the gas phase, and PCM calculations can capture this difference, leading to more realistic predictions of reaction outcomes.
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Precursors for Advanced Heterocyclic Systems
The strategic placement of functional groups in ethyl 2-oxoindoline-4-carboxylate makes it an ideal precursor for the synthesis of advanced heterocyclic systems. These systems often possess unique three-dimensional structures and are of significant interest in medicinal chemistry and drug discovery.
Spirocyclic Oxindole (B195798) Derivatives as Molecular Scaffolds
Spirocyclic oxindoles, characterized by a spiro-fused ring at the C3 position of the oxindole core, are a prominent class of compounds synthesized from this compound and its derivatives. mdpi.comnih.govmdpi.com These scaffolds are of significant interest due to their presence in numerous biologically active natural products and their potential as therapeutic agents. mdpi.comjuniperpublishers.com The synthesis of these complex structures often involves multi-component reactions and cycloaddition strategies. mdpi.comrsc.org
One common approach involves the generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative (which can be conceptually derived from the oxidation of the oxindole) with an amino acid. mdpi.comnih.gov This ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile to furnish the spirocyclic system. For instance, the reaction of azomethine ylides with 2,6-bis(arylidene)cyclohexanones yields spiro[indoline-pyrrolizin]-ones. mdpi.comnih.gov
Furthermore, the dianion of ethyl 2-oxindoline-5-carboxylate (a regioisomer of the title compound) has been utilized in an efficient, scalable synthesis of a spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. nih.govmdpi.com This highlights the utility of the oxindole core in building spiro-fused piperidine (B6355638) rings, which are common motifs in pharmacologically active compounds.
The following table summarizes some examples of spirocyclic oxindole derivatives synthesized from oxindole precursors:
| Starting Material (Oxindole Derivative) | Reagent(s) | Product (Spirocyclic Oxindole) | Reference(s) |
| Isatin | 2'-Hydroxyacetophenone, Et2NH | Spiro[chroman-2,3′-indoline] | mdpi.comnih.gov |
| Isatin | 4'-Aminoacetophenone, Salicylaldehyde, Hydrazines | Spiro[indoline-3,3′-pyrazols] | mdpi.comnih.gov |
| Isatins, Amino acids | 3-(2-Pyrrolidinyl)-2-propen-1-ones | Spirooxindoles | mdpi.comnih.gov |
| Isatins, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | Azomethine ylide generation | MDM2 inhibitors | mdpi.com |
| Ethyl 2-oxindoline-5-carboxylate | Dianion alkylation and cyclization | 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid | nih.govmdpi.com |
| Isatins, 2-S-octahydro-1H-indole-2-carboxylic acid | 2,6-bis(arylidene)cyclohexanones | Spiro[indoline-pyrrolizin]-ones | mdpi.comnih.gov |
| Isatins, Substituted aminotriazoles, Meldrum's acid | Acetic acid | Spiro[ mdpi.comnih.govnih.govtriazolo [4,5-b]pyridine-7,3′-indolines] | nih.gov |
Fused Ring Systems Derived from Oxindoline Carboxylates
The oxindoline carboxylate scaffold is also a valuable precursor for the synthesis of various fused ring systems. These reactions often proceed through cycloaddition or cyclization pathways, leading to the formation of polycyclic structures with diverse biological activities.
A notable example is the Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it The reaction pathway and the resulting product, either a [3+2] or a [4+2] cycloadduct, are dictated by the nature and type of substituents on both the indole (B1671886) and the diazadiene. polimi.it This demonstrates the tunability of the reaction to generate different fused indoline (B122111) frameworks. polimi.it
Furthermore, the reaction of indoles with halodiazoacetates, catalyzed by Rh(II), can lead to the synthesis of ethyl quinoline-3-carboxylates. beilstein-journals.org This transformation is believed to proceed through a cyclopropanation at the 2- and 3-positions of the indole, followed by a ring-opening of the cyclopropane (B1198618) and subsequent elimination. beilstein-journals.org
The following table provides examples of fused ring systems derived from indole or oxindoline precursors:
| Starting Material | Reagent(s) | Product (Fused Ring System) | Reaction Type | Reference(s) |
| Indoles | 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Polycyclic fused indolines | [3+2] or [4+2] Cycloaddition | polimi.it |
| Indoles | Halodiazoacetates, Rh(II) catalyst | Ethyl quinoline-3-carboxylates | Cyclopropanation-ring expansion | beilstein-journals.org |
| Bicyclic Thiazolo 2-Pyridones | Arynes | Thiazolo-fused bridged isoquinolones | [4+2] Cycloaddition | nih.gov |
| 2-Aminocarboxamides | 2-Formylbenzoic acid | Isoindolo[2,1-a]quinazolinones | Domino ring closure | nih.gov |
Novel Nitrogen-Containing Heterocycles
The reactivity of the oxindole core allows for its incorporation into a variety of novel nitrogen-containing heterocycles. These heterocycles are often synthesized through multi-step reaction sequences that leverage the functionality of the oxindole starting material.
For instance, the hydrazinolysis of ethyl indol-2-carboxylate, a related indole derivative, yields indol-2-carbohydrazide. mdpi.comresearchgate.net This carbohydrazide (B1668358) can then be reacted with various aldehydes and ketones to form hydrazones, or it can be converted to indol-2-thiosemicarbazide, which serves as a precursor for the synthesis of thiazole-containing indole derivatives. mdpi.comresearchgate.net
Furthermore, domino, "click," and retro-Diels-Alder reactions have been employed to construct complex heterocycles. nih.gov For example, starting from 2-aminocarboxamides, isoindolo[2,1-a]quinazolinones can be synthesized via a domino ring closure. nih.gov A subsequent click reaction can introduce a 1,2,3-triazole ring, and a retro-Diels-Alder reaction can lead to dihydropyrimido[2,1-a]isoindole-2,6-diones. nih.gov
Building Blocks for Natural Product Synthesis
This compound and its derivatives are valuable building blocks in the total synthesis of natural products. The oxindole scaffold is a common structural motif in a variety of biologically active natural products, and the ability to synthesize and functionalize this core structure is crucial for accessing these complex molecules. juniperpublishers.com
While direct examples of the use of this compound in natural product synthesis are not prevalent in the provided search results, the synthesis of various indole alkaloids and other natural products often involves intermediates that are structurally related to or can be derived from oxindole carboxylates. encyclopedia.pubnih.gov For instance, the synthesis of the indole alkaloid (±)-minfiensine involves a Fischer indole synthesis to construct the core indole structure, which is then further elaborated. nih.gov
The general strategy often involves the construction of a substituted indole or oxindole core early in the synthetic sequence, followed by a series of transformations to build the remaining parts of the natural product. The ester functionality of compounds like this compound can be readily converted into other functional groups, such as amides or alcohols, providing further handles for synthetic manipulation.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The oxindole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a wide range of pharmacologically relevant scaffolds. mdpi.comnih.govnih.gov The ability to introduce diverse substituents onto the oxindole core allows for the fine-tuning of the biological activity of the resulting molecules.
Indole Alkaloids and Their Analogues
Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. encyclopedia.pub The synthesis of indole alkaloids and their analogues often utilizes indole-based starting materials. nih.gov this compound, as a substituted indole derivative, can be a valuable precursor in this context.
For example, the synthesis of tryprostatin A, an antitumor agent, starts from the construction of a substituted indole-2-carboxylate. nih.gov Although the specific starting material is ethyl 6-methoxy-3-methylindole-2-carboxylate, this demonstrates the principle of using functionalized indole-2-carboxylates as key intermediates in the synthesis of complex indole alkaloids. nih.gov
The ester group in this compound can serve as a handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. These transformations allow for the introduction of additional structural diversity and the construction of more complex indole alkaloid analogues. mdpi.comorgsyn.org
The following table lists some indole alkaloids and related compounds, highlighting the importance of the indole scaffold in medicinal chemistry:
| Compound | Biological Activity | Reference(s) |
| Tryprostatin A | Antitumor | nih.gov |
| Makaluvamine D | Topoisomerase II inhibitor | nih.gov |
| Minfiensine | Indole alkaloid | nih.gov |
| Perophoramidine | Indole alkaloid | nih.gov |
| Psammocindoles A and B | Increase adiponectin production | encyclopedia.pub |
Other Bioactive Molecular Frameworks
The strategic placement of the carboxylate group at the 4-position of the 2-oxindole core provides a unique chemical handle for elaboration into various complex heterocyclic systems. The reactivity of the oxindole nucleus, particularly at the C3-position, allows for the construction of spirocyclic and fused-ring systems, which are of significant interest in drug discovery.
The oxindole scaffold itself is a key component of many biologically active molecules. The versatility of this core structure allows it to interact with a variety of biological receptors. While specific examples detailing the direct conversion of this compound into a diverse range of named bioactive frameworks are not extensively documented in publicly available literature, the general synthetic utility of oxindoles points towards its potential. For instance, the synthesis of spiro-oxindoles is a well-established strategy for generating molecular complexity and accessing novel chemical space. nih.govmdpi.com These reactions often involve the condensation of an oxindole derivative with various electrophiles or participation in multicomponent reactions. beilstein-journals.org
One of the most common transformations of the oxindole core is the Knoevenagel condensation at the C3-position, which can then be followed by cycloaddition reactions to build intricate molecular frameworks. For example, the reaction of oxindoles with aldehydes and other components can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. nih.gov Although these examples often utilize isatin or other oxindole derivatives, the principles are applicable to this compound, suggesting its utility in constructing similar bioactive frameworks.
Development of Novel Chemical Entities and Libraries for Research Initiatives
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds against biological targets to identify new therapeutic leads. This compound is a suitable scaffold for the creation of such libraries due to its functional group handles that allow for diverse modifications.
The oxindole core provides at least three points of diversification: the nitrogen atom (N1), the C3-position, and the aromatic ring. The ethyl ester at the C4-position offers an additional site for modification, for example, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. This allows for the generation of a large number of analogues from a single starting material.
Diversity-oriented synthesis (DOS) strategies often employ core scaffolds like oxindoles to rapidly generate collections of structurally diverse small molecules. google.com Methodologies such as multicomponent reactions (MCRs) are particularly powerful for library synthesis, as they can introduce multiple points of diversity in a single synthetic step. beilstein-journals.org For instance, a three-component reaction involving an oxindole, an aldehyde, and an activated olefin can quickly generate complex heterocyclic systems. While specific library synthesis protocols starting from this compound are not detailed in the available literature, the extensive use of other oxindole isomers in library synthesis highlights its potential. smolecule.com For example, the synthesis of spiro[indoline-3,3'-pyrrolidine] (B2616578) libraries has been achieved using related oxindole derivatives. google.com
The table below illustrates potential diversification points on the this compound scaffold for library development.
| Diversification Point | Potential Reactions | Resulting Functionality |
| N1-Position | Alkylation, Arylation | Introduction of various alkyl or aryl groups |
| C3-Position | Knoevenagel Condensation, Aldol Reaction, Michael Addition | Formation of C-C bonds, introduction of new ring systems (e.g., spirocycles) |
| C4-Ester | Hydrolysis, Amidation | Conversion to carboxylic acid, formation of diverse amides |
| Aromatic Ring | Electrophilic Substitution (e.g., nitration, halogenation) | Introduction of substituents to modify electronic and steric properties |
By systematically exploring these diversification points, large and structurally rich chemical libraries based on the this compound core can be generated for screening in various research initiatives.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 2-oxoindoline-4-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of ethyl indole-2-carboxylate derivatives. For example, using maleic anhydride and AlCl₃ under controlled conditions yields regioselective substitution (primarily at the 5-position). Optimizing stoichiometry (e.g., 1:1 molar ratio of indole derivative to acylating agent) and reaction temperature (60–80°C) improves yields to >80%. Purification via crystallization from DMF/acetic acid mixtures is effective for isolating regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming regioselectivity and substitution patterns. For example, aromatic proton shifts between δ 7.2–8.5 ppm indicate substitution positions.
- IR Spectroscopy : Key carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ confirm ester and oxoindoline functionalities.
- X-ray Crystallography : Resolves ambiguities in regiochemistry. SHELX software (e.g., SHELXL) is widely used for structure refinement .
Q. What are common side products formed during synthesis, and how can they be minimized or separated?
- Methodological Answer : Regioisomers (e.g., 5- vs. 7-substituted derivatives) are common side products. Gradient elution via column chromatography (silica gel, hexane/ethyl acetate) effectively separates isomers. Reducing reaction time and using excess AlCl₃ (1.5 eq.) minimizes byproduct formation .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in regioselectivity data for electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions and reactive sites. For example, Fukui function analysis identifies nucleophilic/electrophilic regions, explaining preferential 5-substitution. Comparing experimental vs. computed ¹³C NMR shifts validates regiochemical outcomes .
Q. What strategies reconcile discrepancies in reaction pathway data, such as competing acylation vs. alkylation mechanisms?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to identify rate-determining steps.
- Isotopic Labeling : Use ²H-labeled substrates to trace proton transfer pathways.
- DFT Transition-State Analysis : Calculate activation energies for competing pathways to identify dominant mechanisms .
Q. How does electron density distribution (via DFT) influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : Local softness (σ) and dual descriptor (Δf) from conceptual DFT highlight reactive sites. For example, high σ values at the oxoindoline carbonyl group predict susceptibility to nucleophilic attack. Experimental validation via hydrazine addition yields hydrazone derivatives, confirming computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
